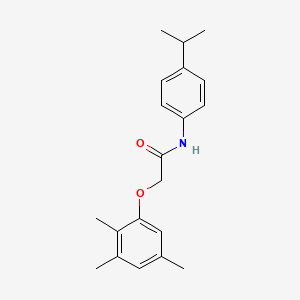![molecular formula C18H11N3O5 B5797208 2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5797208.png)
2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as BHQ or benzoisoquinoline-1,3-dione. BHQ has been found to have a variety of biochemical and physiological effects, making it a promising tool for investigating various aspects of cellular function.
Mécanisme D'action
The mechanism of action of BHQ involves its ability to bind to calcium ions and inhibit their release from intracellular stores. This inhibition of calcium release can have a variety of downstream effects on cellular signaling pathways, leading to changes in cellular function and behavior.
Biochemical and Physiological Effects:
BHQ has been found to have a variety of biochemical and physiological effects, including the inhibition of calcium-dependent processes such as muscle contraction and neurotransmitter release. It has also been found to have antioxidant properties and to be capable of inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BHQ in lab experiments is its ability to selectively inhibit calcium signaling pathways without affecting other cellular processes. However, one limitation is that BHQ can be toxic to cells at high concentrations, making it important to carefully control dosages in experiments.
Orientations Futures
There are many potential future directions for research involving BHQ, including the development of new fluorescent probes for imaging cellular processes, the investigation of its potential as an anti-cancer agent, and the exploration of its role in neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action of BHQ and its potential applications in various areas of scientific research.
Méthodes De Synthèse
The synthesis of BHQ involves several steps, starting with the reaction of 2-nitroaniline with phthalic anhydride to form 2-anilino-5-nitrobenzoic acid. This compound is then reduced using a palladium-catalyzed hydrogenation reaction to form 2-anilino-5-aminobenzoic acid. The final step involves the reaction of 2-anilino-5-aminobenzoic acid with nitrous acid to form BHQ.
Applications De Recherche Scientifique
BHQ has been used in a variety of scientific research applications, including as a fluorescent probe for detecting and imaging cellular processes. It has also been used as a tool for investigating the mechanisms of action of various drugs and compounds. BHQ has been found to be particularly useful in studying the role of calcium signaling in cellular processes.
Propriétés
IUPAC Name |
2-anilino-5-hydroxy-6-nitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O5/c22-14-9-13-15-11(16(14)21(25)26)7-4-8-12(15)17(23)20(18(13)24)19-10-5-2-1-3-6-10/h1-9,19,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWTVSAXDOLVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN2C(=O)C3=CC=CC4=C3C(=CC(=C4[N+](=O)[O-])O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(5-chloro-2-thienyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5797137.png)

![4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5797150.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5797164.png)




![4-chloro-N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5797198.png)
![2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5797202.png)

![1-(3-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4,6-trimethylphenyl)ethanone](/img/structure/B5797216.png)
![3-[(4-tert-butylphenyl)thio]-1-benzothiophene 1,1-dioxide](/img/structure/B5797228.png)